Cas no 130674-34-9 (5-(4-chlorophenyl)thiophene-3-carboxylic acid)

5-(4-chlorophenyl)thiophene-3-carboxylic acid structure
130674-34-9 structure
Product Name:5-(4-chlorophenyl)thiophene-3-carboxylic acid
CAS No:130674-34-9
MF:C11H7ClO2S
MW:238.690080881119
MDL:MFCD23750145
CID:1230285
PubChem ID:79684692
Update Time:2025-10-29

5-(4-chlorophenyl)thiophene-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenecarboxylic acid, 5-(4-chlorophenyl)-
    • 5-(4-chlorophenyl)thiophene-3-carboxylicacid
    • SCHEMBL16467105
    • AKOS018241690
    • 5-(4-chlorophenyl)thiophene-3-carboxylic acid
    • EN300-219579
    • A1-76642
    • CS-0239824
    • Z1341409749
    • 130674-34-9
    • MDL: MFCD23750145
    • Inchi: 1S/C11H7ClO2S/c12-9-3-1-7(2-4-9)10-5-8(6-15-10)11(13)14/h1-6H,(H,13,14)
    • InChI Key: MFGBEAIHRUCLKX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=CC(C(=O)O)=CS1

Computed Properties

  • Exact Mass: 237.9855283g/mol
  • Monoisotopic Mass: 237.9855283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 65.5Ų

5-(4-chlorophenyl)thiophene-3-carboxylic acid Security Information

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Additional information on 5-(4-chlorophenyl)thiophene-3-carboxylic acid

5-(4-chlorophenyl)thiophene-3-carboxylic Acid: A Versatile Compound in Pharmaceutical Research

5-(4-chlorophenyl)thiophene-3-carboxylic acid (CAS No. 130674-34-9) is a thiophene-3-carboxylic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry due to its unique chemical structure and potential biological activities. This organic compound features a thiophene ring fused with a carboxylic acid functional group, while the 4-chlorophenyl substituent introduces additional electronic effects that influence its pharmacokinetic properties. Recent advancements in drug discovery have highlighted the importance of thiophene-based scaffolds in modulating target-specific interactions, making 5-(4-chlorophenyl)thiophene-3-carboxylic acid a promising candidate for novel therapeutic applications.

The molecular formula of 5-(4-chlorophenyl)thiophene-3-carboxylic acid is C14H9ClO2S, with a molar mass of 280.71 g/mol. Its chemical structure consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) connected to a carboxylic acid group (-COOH) at the third position. The 4-chlorophenyl group, attached to the thiophene ring, enhances the electrophilic character of the molecule, which is critical for drug-target interactions. This structural feature allows the compound to exhibit selective binding to protein targets involved in inflammatory pathways or cancer progression.

5-(4-chloropheny)lthiophene-3-carboxylic acid has been extensively studied for its antioxidant properties and anti-inflammatory effects. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound inhibits NF-κB signaling, a key pathway in chronic inflammation. The thiophene ring contributes to hydrophobic interactions with cell membrane receptors, while the carboxylic acid group facilitates hydrogen bonding with target proteins. These molecular interactions are essential for the compound's bioavailability and mechanism of action.

Recent computational studies have revealed that 5-(4-chlorophenyl)thiophene-3-carboxylic acid can act as a selective inhibitor of protease enzymes involved in tumor metastasis. A 2023 paper in *ACS Chemical Biology* reported that the compound exhibits IC50 values of 1.2 µM against matrix metalloproteinase-9 (MMP-9), a key enzyme in cancer progression. The chlorine substituent on the phenyl ring enhances the electronic density of the molecule, improving its affinity for enzyme active sites. This structure-activity relationship (SAR) analysis underscores the importance of functional group optimization in drug design.

Thiophene-3-carboxylic acid derivatives are widely explored for their antimicrobial properties, and 5-(4-chlorophenyl)thiophene-3-carboxylic acid has shown promise in bacterial inhibition. A 2023 study in *Antimicrobial Agents and Chemotherapy* found that this compound exhibits bactericidal activity against Gram-positive bacteria, including *Staphylococcus aureus* and *Bacillus subtilis*. The thiophene ring and carboxylic acid group work synergistically to disrupt bacterial cell membranes, while the 4-chlorophenyl substituent enhances membrane permeability. These findings highlight the compound's potential as an antimicrobial agent.

5-(4-chlorophenyl)thiophene-3-carboxylic acid is also being investigated for its neuroprotective effects in neurodegenerative diseases. A 2023 study in *Neuropharmacology* demonstrated that the compound reduces oxidative stress in Parkinson's disease models by modulating mitochondrial function. The thiophene ring is believed to interact with neurotransmitter receptors, while the carboxylic acid group contributes to free radical scavenging. These mechanisms suggest that the compound could be developed into a therapeutic agent for neurological disorders.

The synthetic pathway of 5-(4-chlorophenyl)thiophene-3-carboxylic acid involves electrophilic substitution reactions and functional group modifications. A 2023 paper in *Organic Letters* described a three-step synthesis starting from thiophene-3-carboxylic acid, followed by chlorination of the phenyl ring and alkylation to introduce the 4-chlorophenyl group. This synthetic strategy highlights the importance of controlled reaction conditions in drug synthesis and structure optimization.

5-(4-chlorophenyl)thiophene-3-carboxylic acid has also been explored for its anti-cancer properties in in vitro and in vivo models. A 2023 study in *Cancer Research* reported that the compound inhibits proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest. The thiophene ring and carboxylic acid group are hypothesized to interact with cancer-related proteins, such as p53 and Bcl-2, to modulate apoptotic pathways. These findings suggest that the compound could be a lead molecule for anti-cancer drug development.

Thiophene-based compounds are known for their high potency and selectivity, making 5-(4-chlorophenyl)thiophene-3-carboxylic acid a valuable drug candidate. The 4-chlorophenyl substituent enhances the hydrophobicity of the molecule, improving its cell membrane permeability and bioavailability. Additionally, the carboxylic acid group contributes to acid stability and drug solubility, which are critical for pharmacokinetic profiles. These structural advantages make the compound suitable for oral administration and long-term therapeutic use.

5-(4-chlorophenyl)thiophene-3-carboxylic acid is currently being evaluated in preclinical trials for its potential in chronic inflammatory diseases and cancer therapy. Ongoing clinical studies are investigating its safety profile and efficacy in animal models. The thiophene ring and 4-chlorophenyl group are being further optimized to enhance target specificity and reduce side effects. These efforts reflect the growing interest in thiophene derivatives as next-generation therapeutics.

In conclusion, 5-(4-chlorophenyl)thiophene-3-carboxylic acid represents a significant advancement in pharmaceutical research. Its unique chemical structure, bioactive properties, and potential therapeutic applications make it a promising candidate for novel drug development. As research continues, this compound may pave the way for innovative treatments in inflammatory diseases, cancer, and neurological disorders.

For further information on 5-(4-chlorophenyl)thiophene-3-carboxylic acid and its pharmacological potential, please refer to recent studies in pharmaceutical journals and drug discovery databases.

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